9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane
Description
9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is a nitrogen-containing bicyclic compound characterized by a rigid [3.3.1]nonane framework. The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, which enhances receptor binding specificity. This compound features a benzyl group at the bridgehead nitrogen (position 9) and a hydrazinyl substituent at position 2.
Properties
Molecular Formula |
C15H23N3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)hydrazine |
InChI |
InChI=1S/C15H23N3/c16-17-13-9-14-7-4-8-15(10-13)18(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11,16H2 |
InChI Key |
ZTJVQJPRTRATKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-hydrazinyl-9-azabicyclo[331]nonane typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Azabicyclo[3.3.1]nonane Core
The biological and chemical properties of azabicyclo[3.3.1]nonane derivatives are highly dependent on substituent type and position. Key analogs include:
Key Observations:
- Benzyl vs.
- Hydrazinyl vs. Ketone/Amino Groups: The hydrazinyl group at position 3 introduces nucleophilic reactivity, distinguishing it from ketone (e.g., 9-methyl-3-one) or amino-substituted analogs (e.g., 3,7-diaza derivatives). This group may enable metal chelation or serve as a precursor for further functionalization .
- Heteroatom Substitution : Replacing nitrogen with selenium or phosphorus alters electronic and steric profiles. Selenium derivatives exhibit enhanced anchimeric assistance (2 orders of magnitude stronger than nitrogen), while phosphorus analogs are leveraged in agrochemicals .
Biological Activity
9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane (CAS No. 1209051-72-8) is a compound that has garnered interest due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, highlighting its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is C₁₅H₂₃N₃, with a molecular weight of 245.36 g/mol. The compound features a bicyclic structure that is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃ |
| Molecular Weight | 245.36 g/mol |
| CAS Number | 1209051-72-8 |
The primary biological activity of 9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is linked to its interactions with nAChRs, which are crucial for neurotransmission and are implicated in various neurological disorders. Research indicates that modifications to the bicyclic structure can enhance selectivity and affinity for specific nAChR subtypes.
Structure-Activity Relationship (SAR)
Studies have shown that the introduction of hydrazine and benzyl groups to the bicyclic core significantly affects the binding affinity and functional activity at nAChRs. For instance, derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have demonstrated varying degrees of agonistic and antagonistic properties depending on their substituents.
Biological Studies and Findings
Research has focused on synthesizing various derivatives of the bicyclic structure to explore their biological activities.
-
Affinity for nAChRs :
- Compounds derived from the 9-azabicyclo[3.3.1]nonane scaffold exhibit affinities in the nanomolar range for nAChR subtypes such as α4β2* and α7*.
- For example, one study reported that N-benzylbispidine showed an affinity (K_i) of approximately 569.6 nM for the α3β4* subtype, while another derivative exhibited a K_i value of 45 nM for α4β2* .
- Electrophysiological Properties :
Case Studies
Several case studies have investigated the potential therapeutic applications of compounds related to 9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane:
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, suggesting potential applications in treating neurodegenerative diseases.
- Analgesic Properties : Research has indicated that certain analogs may possess analgesic properties through their action on nAChRs involved in pain modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
